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Compound of Interest

Compound Name: 1-Iodo-2-methyloct-1-ene

Cat. No.: B15436595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for the compound 1-iodo-2-methyloct-1-ene. Due to the limited availability of experimental

data, this document presents predicted values for Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis

of structurally similar compounds and established principles of spectroscopic interpretation.

This guide also outlines a plausible experimental protocol for the synthesis and subsequent

spectroscopic analysis of the target compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-iodo-2-methyloct-1-
ene. These values are intended to serve as a reference for researchers working with this or

structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Iodo-2-methyloct-1-ene
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.0 Singlet 1H =CH-I

~2.1 Triplet 2H -CH₂-C=

~1.8 Singlet 3H =C-CH₃

~1.2-1.4 Multiplet 8H -(CH₂)₄-

~0.9 Triplet 3H -CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Iodo-2-methyloct-1-ene

Chemical Shift (δ, ppm) Assignment

~145 C=CHI

~80 C=CHI

~40 -CH₂-C=

~31 =C-CH₃

~29 -(CH₂)₄-

~22 -CH₂-CH₃

~14 -CH₂-CH₃

Table 3: Predicted Key IR Absorption Bands for 1-Iodo-2-methyloct-1-ene
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Wavenumber (cm⁻¹) Intensity Bond Vibration

~3050 Weak =C-H Stretch

~2950-2850 Strong C-H Stretch (Alkyl)

~1640 Medium C=C Stretch

~1460 Medium C-H Bend (Alkyl)

~850 Medium =C-H Bend

~550 Medium C-I Stretch

Table 4: Predicted Mass Spectrometry Data for 1-Iodo-2-methyloct-1-ene

m/z Relative Intensity (%) Proposed Fragment

252 40 [M]⁺ (Molecular Ion)

127 100 [I]⁺

125 60 [M-I]⁺

83 50 [C₆H₁₁]⁺

69 70 [C₅H₉]⁺

55 80 [C₄H₇]⁺

41 90 [C₃H₅]⁺

Experimental Protocols
The following section details a hypothetical experimental protocol for the synthesis and

spectroscopic characterization of 1-iodo-2-methyloct-1-ene.

Synthesis of 1-Iodo-2-methyloct-1-ene via
Hydroiodination of 2-Methyloct-1-ene
Materials:
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2-Methyloct-1-ene

Hydroiodic acid (57% in water)

Sodium bicarbonate (saturated aqueous solution)

Anhydrous magnesium sulfate

Dichloromethane

Round-bottom flask

Reflux condenser

Separatory funnel

Magnetic stirrer and stir bar

Heating mantle

Procedure:

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

add 2-methyloct-1-ene (1 eq).

Cool the flask in an ice bath and slowly add hydroiodic acid (1.2 eq) dropwise with vigorous

stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for 2 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute with

dichloromethane.

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of

sodium bicarbonate to neutralize any excess acid.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product, 1-iodo-2-methyloct-1-ene.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexanes).

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Solvent: Chloroform-d (CDCl₃)

Procedure: Dissolve a small sample of the purified product in CDCl₃ and transfer to an NMR

tube. Acquire ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy:

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

Procedure: Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr).

Mass Spectrometry (MS):

Instrument: Gas Chromatography-Mass Spectrometer (GC-MS)

Procedure: Inject a dilute solution of the product in a volatile solvent (e.g., dichloromethane)

into the GC-MS system to obtain the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of 1-iodo-2-methyloct-1-ene.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 1-Iodo-2-methyloct-1-ene

Purification (Column Chromatography)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Analyze NMR:
- Chemical Shifts

- Integration
- Multiplicity

Analyze IR:
- Functional Group Identification

Analyze MS:
- Molecular Ion Peak

- Fragmentation Pattern

Structure Confirmation of
1-Iodo-2-methyloct-1-ene

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 1-iodo-2-methyloct-
1-ene.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Iodo-2-methyloct-1-ene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15436595#spectroscopic-data-nmr-ir-ms-of-1-iodo-2-
methyloct-1-ene]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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